2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2S)-oxiran-2-yl]-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-7(10-6-12-10)8-4-5-11-9(8)3-1/h1-3,10H,4-6H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDKKMRQDFLAMW-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)C3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC(=C21)[C@H]3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chiral Benzofurans: A Technical Guide to their Application in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents across a wide range of disease areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.[5][6][7] The introduction of chirality to the benzofuran core adds a crucial three-dimensional complexity, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles due to specific stereoselective interactions with biological targets. This technical guide provides an in-depth overview of the synthesis, biological activity, and mechanisms of action of chiral benzofurans in medicinal chemistry, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Enantioselective Synthesis of Chiral Benzofurans
The asymmetric synthesis of chiral benzofurans is a critical step in their development as therapeutic agents. Various enantioselective strategies have been developed to control the stereochemistry of these molecules, ensuring the production of single enantiomers with desired biological activities.
Key Experimental Protocol: Enantioselective Synthesis of Benzofuran Derivatives via Olefin Cross-Metathesis–Intramolecular Oxo-Michael Reaction
This protocol describes a cascade reaction to produce chiral benzofuran derivatives with high enantioselectivity.
Materials:
-
ortho-allylphenol derivatives
-
enone derivatives
-
Chiral phosphoric acid catalyst
-
Hoveyda–Grubbs II catalyst
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a solution of the ortho-allylphenol (0.2 mmol) and the enone (0.3 mmol) in anhydrous toluene (2.0 mL) at room temperature, add the chiral phosphoric acid catalyst (0.02 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the Hoveyda–Grubbs II catalyst (0.01 mmol) to the reaction mixture.
-
Stir the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired chiral benzofuran derivative.
Biological Activities and Quantitative Data
Chiral benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities. The following tables summarize the quantitative biological data for representative chiral benzofuran compounds across different therapeutic areas.
Anticancer Activity
Chiral benzofurans have emerged as promising anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.
| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| BFD-26 | MCF-7 (Breast) | 0.057 | PI3K/Akt/mTOR pathway inhibition | [5] |
| BFD-36 | MCF-7 (Breast) | 0.051 | PI3K/Akt/mTOR pathway inhibition | [5] |
| Compound 7e | SIRT2 (enzyme) | 3.81 | SIRT2 inhibition | [8][9][10] |
| Compound 10h | L1210 (Leukemia) | 0.016 | Tubulin polymerization inhibition | [2] |
| Compound 10h | HeLa (Cervical) | 0.024 | Tubulin polymerization inhibition | [2] |
Antiviral Activity
Several chiral benzofuran derivatives have shown potent antiviral activity, particularly against coronaviruses.
| Compound | Virus | Cell Line | EC50 (µM) | Target/Mechanism | Reference |
| BZF-2OH | HCoV-229E | BEAS-2B | in µM range | STING agonist | [11] |
| BZF-5OH | HCoV-229E | BEAS-2B | in µM range | STING agonist | [11] |
| BZF-37OH | HCoV-229E | BEAS-2B | in µM range | STING agonist | [11] |
| BZF-2OH | SARS-CoV-2 | BEAS-2B | in nM range | STING agonist | [11] |
| BZF-5OH | SARS-CoV-2 | Calu-3 | in nM range | STING agonist | [11] |
| BZF-37OH | SARS-CoV-2 | Calu-3 | in nM range | STING agonist | [11] |
Antifungal Activity
The development of novel antifungal agents is crucial, and chiral benzofurans have shown promise in this area.
| Compound | Fungal Strain | MIC (µg/mL) | Target/Mechanism | Reference |
| Compound 4e | Trichophyton rubrum | 32-64 | N-myristoyltransferase inhibition | [12] |
| Compound 3i | Sclerotinia sclerotiorum | 0.33 (EC50 mg/L) | Succinate dehydrogenase (SDH) inhibition | [13] |
| Compound 3c | Sclerotinia sclerotiorum | 0.42 (EC50 mg/L) | Succinate dehydrogenase (SDH) inhibition | [13] |
Neuroprotective Activity
Chiral benzofurans have been investigated for their potential in treating neurodegenerative diseases, with some compounds showing significant neuroprotective effects.
| Compound | Assay | Activity | Target/Mechanism | Reference |
| Moracin O | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotection | mGluR1 mediated | [14] |
| Moracin P | Glutamate-induced cell death in SK-N-SH cells | Significant neuroprotection | mGluR1 mediated | [14] |
| Compound 1f | NMDA-induced excitotoxicity in rat cortical cells | Potent neuroprotection | NMDA receptor antagonism | [6] |
Signaling Pathways Modulated by Chiral Benzofurans
The therapeutic effects of chiral benzofurans are often mediated through their interaction with specific signaling pathways that are dysregulated in disease. The following diagrams illustrate key pathways targeted by these compounds.
Experimental Protocols for Biological Assays
The evaluation of the biological activity of chiral benzofurans relies on a variety of in vitro and in vivo assays. Detailed protocols for key assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18][19]
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Chiral benzofuran test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the chiral benzofuran compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Viral Replication Inhibition Assay
This assay is used to determine the concentration of a compound that inhibits viral replication by 50% (EC50).[20][21][22][23][24]
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock
-
96-well plates
-
Cell culture medium
-
Chiral benzofuran test compounds
-
Reagents for quantifying viral load (e.g., RT-qPCR or plaque assay)
Procedure:
-
Seed host cells in 96-well plates and grow to confluency.
-
Pre-treat the cells with serial dilutions of the chiral benzofuran compounds for a specified time (e.g., 2 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for viral replication (e.g., 24-48 hours).
-
Collect the cell supernatant or cell lysate.
-
Quantify the viral load using an appropriate method (e.g., RT-qPCR for viral RNA or plaque assay for infectious virus particles).
-
Calculate the percentage of viral inhibition relative to the untreated control and determine the EC50 value.
Antifungal Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][25][26][27][28]
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Fungal growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Chiral benzofuran test compounds
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the chiral benzofuran compounds in the fungal growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.
Conclusion
Chiral benzofurans represent a highly valuable and versatile class of compounds in medicinal chemistry. Their diverse and potent biological activities, coupled with the development of robust enantioselective synthetic methods, position them as promising candidates for the development of new therapeutics. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR, MAPK, and NF-κB pathways, underscores their potential to address a wide range of diseases with unmet medical needs. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action will be crucial in translating the promise of chiral benzofurans into clinically successful drugs. This technical guide provides a foundational resource for researchers and drug development professionals to navigate the exciting and rapidly evolving field of chiral benzofuran chemistry.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Chiral recognition with a benzofuran receptor that mimics an oxyanion hole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchhub.com [researchhub.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Inhibition assay on viral replication [bio-protocol.org]
- 21. 4.4. Virus Replication Inhibition Assay [bio-protocol.org]
- 22. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CD8 T Cell Virus Inhibition Assay Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. hiv-forschung.de [hiv-forschung.de]
- 25. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 26. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 27. scielo.br [scielo.br]
- 28. journals.asm.org [journals.asm.org]
A Comprehensive Review of Synthetic Strategies for 2,3-Dihydrobenzofurans
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a vast array of natural products and pharmacologically active compounds. Its prevalence in molecules exhibiting diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, has rendered it a critical target for synthetic chemists. This technical guide provides a comprehensive overview of the core synthetic strategies developed for the construction of 2,3-dihydrobenzofurans, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.
Core Synthetic Approaches
The synthesis of 2,3-dihydrobenzofurans can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. These approaches primarily include transition-metal-catalyzed reactions, cycloaddition strategies, and intramolecular cyclizations.
Transition-Metal-Catalyzed Syntheses
Transition metals, particularly palladium, rhodium, and copper, have emerged as powerful catalysts for the construction of the 2,3-dihydrobenzofuran core. These methods often involve the formation of key carbon-carbon and carbon-oxygen bonds with high efficiency and selectivity.
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone in the synthesis of 2,3-dihydrobenzofurans. A prominent strategy involves the carboalkoxylation of 2-allylphenols.[1][2] This method allows for the coupling of readily available 2-allylphenol derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans in good yields and diastereoselectivities.[1] Another powerful palladium-catalyzed approach is the Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, which provides chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol.[3]
Rhodium-Catalyzed Reactions: Rhodium catalysts have been effectively employed in C-H activation and annulation reactions to construct the 2,3-dihydrobenzofuran skeleton. A notable example is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes.[3] This redox-neutral process demonstrates good functional group compatibility.[3] Furthermore, rhodium-catalyzed cascade reactions of N-phenoxyacetamides with propargyl carbonates provide an efficient route to 3-alkylidene dihydrobenzofuran derivatives through a C-H functionalization/cyclization sequence.[4][5]
Copper-Catalyzed Reactions: Copper-catalyzed methods offer a cost-effective and versatile alternative for the synthesis of 2,3-dihydrobenzofurans. One such strategy involves the N-alkenylation and sequential[2][2]-rearrangement of aryloxyamines with alkenyl boronic acids, which yields 2-amino-2,3-disubstituted dihydrobenzofurans with high diastereoselectivity.[6] Copper can also mediate the straightforward synthesis of benzo[b]furan derivatives from ketone precursors in neat water, highlighting a green chemistry approach.[7]
Caption: Overview of major synthetic routes to the 2,3-dihydrobenzofuran core.
Cycloaddition Strategies
Cycloaddition reactions provide a powerful and atom-economical approach to the 2,3-dihydrobenzofuran framework, often allowing for the rapid construction of molecular complexity.
[3+2] Cycloadditions: Visible-light-promoted oxidative [3+2] cycloadditions of phenols and alkenes have emerged as a sustainable method for dihydrobenzofuran synthesis.[8] These reactions can be catalyzed by heterogeneous photocatalysts like TiO2, using air as the terminal oxidant.[8]
[4+1] Cycloadditions: Palladium-catalyzed (4+1) annulations of 4-vinylbenzodioxinones with sulfur ylides furnish various dihydrobenzofuran derivatives in good yields with excellent diastereoselectivities.[3]
Domino Reactions
Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient pathway to complex molecules. Asymmetric domino reactions have been developed for the synthesis of chiral benzopyran and related heterocyclic derivatives, which can be precursors or analogues to 2,3-dihydrobenzofurans.[9]
Quantitative Data Summary
The following tables summarize the quantitative data for selected key synthetic strategies, providing a comparative overview of their efficiency and selectivity.
Table 1: Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans
| Entry | Substrate 1 | Substrate 2 | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | d.r. | Ref |
| 1 | 2-Allylphenol | Phenyl triflate | Pd(OAc)₂ / CPhos | Toluene | 98 | 85 | >20:1 | [1] |
| 2 | 2-Allylphenol | 4-Methoxyphenyl triflate | Pd(OAc)₂ / CPhos | Toluene | 98 | 82 | >20:1 | [1] |
| 3 | 2-Allylphenol | 4-Trifluoromethylphenyl triflate | Pd(OAc)₂ / CPhos | Toluene | 98 | 75 | >20:1 | [1] |
| 4 | o-Bromophenol | 1,3-Butadiene | Pd(dba)₂ / TY-Phos | Toluene | 80 | 95 | N/A (ee: 96%) | [3] |
Table 2: Rhodium-Catalyzed Synthesis of 2,3-Dihydrobenzofurans
| Entry | Substrate 1 | Substrate 2 | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | N-Phenoxyacetamide | 1,3-Butadiene | [CpRhCl₂]₂ | DCE | 80 | 85 | [3] |
| 2 | N-Phenoxyacetamide | Phenylpropargyl carbonate | --INVALID-LINK--₂ | DCE | 60 | 92 | [4][5] |
| 3 | N-(4-Methoxyphenoxy)acetamide | Phenylpropargyl carbonate | --INVALID-LINK--₂ | DCE | 60 | 88 | [4][5] |
Table 3: Copper-Catalyzed Synthesis of 2,3-Dihydrobenzofurans
| Entry | Substrate 1 | Substrate 2 | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | d.r. | Ref |
| 1 | N-Phenyl-O-phenylhydroxylamine | Phenylvinylboronic acid | Cu(OAc)₂ / P(t-Bu)₃ | CH₂Cl₂ | RT | 85 | >20:1 | [6] |
| 2 | N-Benzyl-O-phenylhydroxylamine | Styrylboronic acid | Cu(OAc)₂ / P(t-Bu)₃ | CH₂Cl₂ | RT | 92 | >20:1 | [6] |
| 3 | 2'-Bromo-deoxybenzoin | N/A | CuI / TMEDA | Water | 100 | 91 | N/A | [7] |
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic transformations discussed in this guide.
General Procedure for Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols[1]
To a flame-dried reaction tube are added 2-allylphenol (1.0 equiv), aryl triflate (1.2 equiv), LiOtBu (1.4 equiv), Pd(OAc)₂ (2 mol %), and CPhos (5 mol %). The tube is evacuated and backfilled with argon. Toluene (0.125 M) is added, and the reaction mixture is stirred at 98 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.
Caption: Step-by-step workflow for the palladium-catalyzed synthesis.
General Procedure for Rhodium-Catalyzed C-H Activation/Annulation[3]
In a sealed tube, N-phenoxyacetamide (1.0 equiv), 1,3-diene (2.0 equiv), [Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %) are dissolved in 1,2-dichloroethane (DCE). The mixture is stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel to give the corresponding 2,3-dihydrobenzofuran.
General Procedure for Visible-Light-Promoted [3+2] Cycloaddition[9]
A mixture of the phenol (1.0 equiv), alkene (2.0 equiv), and TiO₂ (20 mol %) in a suitable solvent (e.g., acetonitrile) is placed in a reaction vessel. The suspension is irradiated with a blue LED lamp at room temperature under an air atmosphere. The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated. The residue is purified by column chromatography to afford the 2,3-dihydrobenzofuran product.
Caption: Simplified mechanism of the photocatalytic [3+2] cycloaddition.
Conclusion
The synthesis of 2,3-dihydrobenzofurans continues to be an active area of research, driven by the importance of this scaffold in medicinal chemistry and natural product synthesis. The strategies outlined in this guide, particularly those employing transition-metal catalysis and photocatalysis, offer powerful tools for the construction of these valuable molecules. The choice of synthetic route will depend on the desired substitution pattern, stereochemistry, and the availability of starting materials. Future developments in this field are expected to focus on the discovery of more sustainable and enantioselective catalytic systems, further expanding the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds.
References
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-dihydrobenzofurans via the palladium catalyzed carboalkoxylation of 2-allylphenols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)-Catalyzed Redox-Neutral C-H Functionalization/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. On-Water Chemistry: Copper-Catalyzed Straightforward Synthesis of Benzo[b]furan Derivatives in Neat Water [organic-chemistry.org]
- 8. Visible-light TiO2-catalyzed synthesis of dihydrobenzofurans by oxidative [3 + 2] annulation of phenols with alkenyl phenols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2,3-dihydro-4-(2S)-2-oxiranyl-benzofuran, a valuable chiral building block in medicinal chemistry and drug development. The protocols focus on two highly effective methods: biocatalytic epoxidation using an engineered enzyme and Jacobsen-Katsuki asymmetric epoxidation.
Introduction
Chiral epoxides are critical intermediates in the synthesis of complex, biologically active molecules. The title compound, this compound, possesses a stereodefined epoxide on a dihydrobenzofuran scaffold, a common motif in pharmacologically active compounds. Enantioselective synthesis is crucial to ensure the desired therapeutic effect and minimize off-target activities. This note details robust methods to achieve high enantiopurity and yield for this specific target molecule.
Data Presentation
Biocatalytic Epoxidation Performance
The following table summarizes the quantitative data for the biocatalytic epoxidation of 4-vinyl-2,3-dihydrobenzofuran to yield the (S)- and (R)-enantiomers of the corresponding epoxide using wild-type and engineered Styrene Monooxygenase (SeStyA).
| Biocatalyst | Substrate Loading (mM) | Product | GC Yield (%) | Enantiomeric Excess (ee %) |
| WT SeStyA | 20 | (S)-epoxide | ~20 | >99 |
| Mutant M5S | 20 | (S)-epoxide | >95 | >99 |
| Mutant M5S | 40 | (S)-epoxide | >90 | >99 |
| Mutant M6R | 20 | (R)-epoxide | >95 | >99 |
| Mutant M6R | 40 | (R)-epoxide | >90 | >99 |
Data adapted from studies on the stereo-complementary epoxidation of 4-vinyl-2,3-dihydrobenzofuran.[1][2]
Experimental Protocols
Protocol 1: Biocatalytic Epoxidation using Engineered Styrene Monooxygenase (SeStyA)
This protocol describes the highly enantioselective synthesis of this compound from 4-vinyl-2,3-dihydrobenzofuran using a specifically engineered mutant of Styrene Monooxygenase (SeStyA), such as the M5S mutant, which favors the formation of the (S)-epoxide.[1][2]
Materials:
-
4-vinyl-2,3-dihydrobenzofuran (substrate)
-
Crude enzyme extract of SeStyA mutant M5S (30 mg/mL)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Glucose (for cofactor regeneration system)
-
NADP+
-
Glucose dehydrogenase
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column for yield and ee determination
Procedure:
-
Reaction Setup: In a 50 mL flask, prepare a 5 mL reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
4-vinyl-2,3-dihydrobenzofuran (20 mM or 40 mM final concentration)
-
Crude enzyme extract of SeStyA mutant M5S (30 mg/mL)
-
A suitable cofactor regeneration system (e.g., glucose, NADP+, glucose dehydrogenase).
-
-
Incubation: Place the flask in a shaking incubator at 40°C and 200 rpm. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour).[1]
-
Reaction Termination and Extraction: Once the reaction has reached completion (typically within 2-3 hours for high-yield mutants), terminate the reaction by adding an equal volume of ethyl acetate.[2] Mix thoroughly and separate the organic layer. Repeat the extraction of the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
Analysis: Determine the yield by GC analysis. Confirm the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Jacobsen-Katsuki Asymmetric Epoxidation
This protocol provides a representative method for the enantioselective synthesis of this compound using the Jacobsen-Katsuki epoxidation.[3][4] This reaction utilizes a chiral manganese-salen complex as the catalyst.
Materials:
-
4-vinyl-2,3-dihydrobenzofuran
-
(R,R)-Jacobsen's catalyst ((R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11) or m-chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
4-Phenylpyridine N-oxide (optional co-catalyst)
-
Phosphate buffer (0.05 M, pH 10.5)
-
Sodium sulfite
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-vinyl-2,3-dihydrobenzofuran (1.0 mmol) and (R,R)-Jacobsen's catalyst (0.02-0.05 mmol) in dichloromethane (10 mL). If using, add 4-phenylpyridine N-oxide (0.2 mmol). Cool the mixture to 0°C in an ice bath.
-
Addition of Oxidant:
-
Using NaOCl: Slowly add a buffered aqueous solution of sodium hypochlorite (1.5 mmol, pH ~11) to the stirred reaction mixture over 1-2 hours. Vigorous stirring is essential to ensure good mixing of the biphasic system.
-
Using m-CPBA: An improved process for large-scale preparation of a similar chiral dihydrobenzofuran epoxide involved dissolving m-CPBA in ethanol and adding it to the cold reaction mixture to prevent crystallization.[5]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude epoxide by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess using chiral HPLC or GC. High enantioselectivities (>90% ee) are typically achieved with Jacobsen's catalyst.[3]
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the enantioselective epoxidation of 4-vinyl-2,3-dihydrobenzofuran to the target (S)-epoxide.
Caption: Enantioselective epoxidation of 4-vinyl-2,3-dihydrobenzofuran.
Experimental Workflow Diagram
This diagram outlines the general experimental workflow for the synthesis and purification of the target compound.
References
Application of Benzofuran Derivatives as Synthetic Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their versatile applications as synthetic intermediates in the development of a broad spectrum of valuable molecules. Their unique structural framework is a key building block in many pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and experimental protocols for the use of benzofuran derivatives as pivotal intermediates in various synthetic pathways.
Application in Pharmaceutical Synthesis
Benzofuran scaffolds are present in numerous biologically active compounds, demonstrating a wide range of therapeutic properties including anti-cancer, anti-arrhythmic, anti-bacterial, and anti-fungal activities.[1][2] Consequently, the synthesis of functionalized benzofurans and their use as intermediates is of paramount importance in drug discovery and development.[3][4]
Intermediate for the Antiarrhythmic Drug Amiodarone
A key application of benzofuran derivatives is in the synthesis of Amiodarone, a potent antiarrhythmic agent. The synthesis involves the preparation of a 2-butyl-3-(4-hydroxybenzoyl)benzofuran intermediate, which is subsequently iodinated and etherified to yield the final drug.
References
- 1. ES8708133A1 - Benzofuran derivatives, their preparation and their use as pesticides. - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Metal-Catalyzed Cyclization Synthesis of 2,3-Dihydrobenzofurans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,3-dihydrobenzofurans, a crucial scaffold in many biologically active compounds and natural products. The focus is on various metal-catalyzed intramolecular cyclization strategies, offering a powerful toolkit for medicinal chemists and organic synthesis professionals.
Introduction
The 2,3-dihydrobenzofuran motif is a privileged heterocyclic structure found in a wide array of pharmacologically active molecules and natural products. Its rigid framework and potential for diverse functionalization make it an attractive target in drug discovery. Metal-catalyzed cyclization reactions have emerged as one of the most efficient and versatile methods for the construction of this heterocyclic system. These reactions often proceed with high atom economy, selectivity, and functional group tolerance, making them suitable for complex molecule synthesis. This document outlines key metal-catalyzed approaches, including detailed experimental protocols and comparative data, to facilitate their application in a research and development setting.
Metal-Catalyzed Cyclization Strategies
A variety of transition metals, most notably palladium, rhodium, copper, gold, and iron, have been successfully employed to catalyze the synthesis of 2,3-dihydrobenzofurans. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired outcome, including enantioselective and diastereoselective transformations.
Palladium-Catalyzed Cyclization
Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of 2,3-dihydrobenzofurans. Common strategies include the intramolecular cyclization of o-allylphenols and related substrates.
Key Application: Palladium-catalyzed carboalkoxylation of 2-allylphenols provides a reliable method for the synthesis of substituted 2,3-dihydrobenzofurans with good to excellent diastereoselectivity.[1]
Table 1: Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols [1]
| Entry | Aryl Triflates | Product | Yield (%) | dr |
| 1 | Phenyl triflate | 2-benzyl-3-methyl-2,3-dihydrobenzofuran | 85 | >20:1 |
| 2 | 4-Methoxyphenyl triflate | 2-(4-methoxybenzyl)-3-methyl-2,3-dihydrobenzofuran | 81 | >20:1 |
| 3 | 4-(Trifluoromethyl)phenyl triflate | 2-(4-(trifluoromethyl)benzyl)-3-methyl-2,3-dihydrobenzofuran | 75 | 15:1 |
| 4 | 2-Methylphenyl triflate | 2-(2-methylbenzyl)-3-methyl-2,3-dihydrobenzofuran | 78 | 10:1 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols [1]
-
To an oven-dried vial equipped with a magnetic stir bar, add Pd(dba)₂ (5 mol%), cphos (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Seal the vial with a septum and purge with nitrogen.
-
Add a solution of the 2-allylphenol (1.0 equiv.) and the aryl triflate (1.2 equiv.) in toluene (0.2 M).
-
Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.
Rhodium-Catalyzed C-H Activation
Rhodium catalysts are highly effective in mediating C-H activation/functionalization reactions, providing a direct and atom-economical route to 2,3-dihydrobenzofurans from readily available starting materials.
Key Application: Rhodium(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with alkenes or alkynes is a powerful method for constructing functionalized 2,3-dihydrobenzofurans.[2][3] This redox-neutral process exhibits broad substrate scope and functional group compatibility.[2]
Table 2: Rhodium-Catalyzed [3+2] Annulation of N-Phenoxyacetamides with Dienes [2]
| Entry | Diene | Product | Yield (%) |
| 1 | 1,3-Butadiene | 2-methyl-3-vinyl-2,3-dihydrobenzofuran | 85 |
| 2 | Isoprene | 2,2-dimethyl-3-vinyl-2,3-dihydrobenzofuran | 78 |
| 3 | 1-Phenyl-1,3-butadiene | 2-methyl-3-(1-phenylvinyl)-2,3-dihydrobenzofuran | 82 |
| 4 | Cyclopentadiene | Spiro[cyclopentane-1,2'-(2,3-dihydrobenzofuran)] | 75 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Activation/Cyclization [2][3]
-
To a screw-capped vial, add the N-phenoxyacetamide (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the vial with argon three times.
-
Add the diene (0.4 mmol, 2.0 equiv.) and 1,2-dichloroethane (DCE) (1.0 mL).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2,3-dihydrobenzofuran product.
Copper-Catalyzed Intramolecular Cyclization
Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of 2,3-dihydrobenzofurans. Intramolecular C-O bond formation is a common and efficient strategy.
Key Application: Copper-catalyzed intramolecular cyclization of o-alkynylphenols is a straightforward and high-yielding method to access 2-substituted benzofurans, which can be subsequently reduced to 2,3-dihydrobenzofurans if desired.
Table 3: Copper-Catalyzed Intramolecular Cyclization of o-Alkynylphenols
| Entry | R group on Alkyne | Product | Yield (%) |
| 1 | Phenyl | 2-Phenylbenzofuran | 95 |
| 2 | n-Butyl | 2-n-Butylbenzofuran | 88 |
| 3 | Cyclohexyl | 2-Cyclohexylbenzofuran | 92 |
| 4 | Trimethylsilyl | 2-Trimethylsilylbenzofuran | 85 |
Experimental Protocol: General Procedure for Copper-Catalyzed Intramolecular Cyclization of o-Alkynylphenols
-
To a round-bottom flask, add the o-alkynylphenol (1.0 equiv.), CuI (5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a solvent such as DMF or toluene (0.1 M).
-
Heat the reaction mixture to 80-120 °C and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the benzofuran product.
-
For the corresponding 2,3-dihydrobenzofuran, the resulting benzofuran can be subjected to standard reduction conditions (e.g., H₂, Pd/C).
Gold-Catalyzed Cyclization
Gold catalysts exhibit unique reactivity, particularly in the activation of alkynes and allenes, enabling mild and efficient cyclization reactions to form 2,3-dihydrobenzofurans.
Key Application: Gold-catalyzed formal intermolecular [2+3] cyclo-coupling of 1,3-enynes with phenols provides access to functionalized 2,3-dihydrobenzofurans.[4]
Table 4: Gold-Catalyzed Cyclo-coupling of 1,3-Enynes with Phenols [4]
| Entry | Phenol | 1,3-Enyne | Product | Yield (%) |
| 1 | Phenol | 4-Phenyl-1-buten-3-yne | 2-Benzyl-3-methylene-2,3-dihydrobenzofuran | 72 |
| 2 | 4-Methoxyphenol | 4-Phenyl-1-buten-3-yne | 5-Methoxy-2-benzyl-3-methylene-2,3-dihydrobenzofuran | 68 |
| 3 | 4-Chlorophenol | 4-Phenyl-1-buten-3-yne | 5-Chloro-2-benzyl-3-methylene-2,3-dihydrobenzofuran | 75 |
| 4 | Phenol | 1-Phenyl-1-buten-3-yne | 2-Methyl-3-benzylidene-2,3-dihydrobenzofuran | 65 |
Experimental Protocol: General Procedure for Gold-Catalyzed Cyclo-coupling [4]
-
To a solution of the phenol (2.0 equiv.) in a suitable solvent like CH₂Cl₂ (0.1 M) in a Schlenk tube, add the gold catalyst (e.g., IPrAuCl/AgNTf₂, 5 mol%).
-
Add a solution of the 1,3-enyne (1.0 equiv.) in the same solvent via syringe pump over several hours at room temperature.
-
Stir the reaction mixture for an additional 12-24 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Purify by flash column chromatography to isolate the 2,3-dihydrobenzofuran product.
Iron- and Nickel-Catalyzed Syntheses
The use of earth-abundant and less toxic metals like iron and nickel is of growing interest for sustainable chemical synthesis.
Key Application (Iron): Iron(III)-catalyzed oxidative radical cross-coupling/cyclization of phenols with olefins offers a mild and selective route to 2,3-dihydrobenzofurans.[5]
Key Application (Nickel): Nickel-catalyzed reductive aryl allylation provides a pathway to chiral 2,3-dihydrobenzofurans with high enantioselectivity.[6]
Table 5: Iron- and Nickel-Catalyzed Synthesis of 2,3-Dihydrobenzofurans
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | ee (%) |
| Fe(OTf)₃ | Phenol | Styrene | 2-Phenyl-2,3-dihydrobenzofuran | 78 | - |
| Fe(ClO₄)₃ | 4-Methoxyphenol | Styrene | 5-Methoxy-2-phenyl-2,3-dihydrobenzofuran | 82 | - |
| Ni(COD)₂ / Ligand | o-Iodoaryl allyl ether | - | Chiral 3-methyl-2,3-dihydrobenzofuran | 85 | 95 |
| NiBr₂·diglyme / Ligand | o-Bromoaryl allyl ether | - | Chiral 3-phenyl-2,3-dihydrobenzofuran | 76 | 92 |
Experimental Protocol: General Procedure for Iron-Catalyzed Oxidative Cyclization [5]
-
In a reaction vessel, dissolve the phenol (1.0 equiv.) and the olefin (1.5 equiv.) in a suitable solvent (e.g., DCE).
-
Add the iron(III) catalyst (e.g., Fe(OTf)₃, 10 mol%) and an oxidant (e.g., DDQ, 1.2 equiv.).
-
Stir the mixture at room temperature to 60 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate a generalized reaction mechanism for metal-catalyzed intramolecular cyclization and a typical experimental workflow.
Caption: General experimental workflow for metal-catalyzed synthesis.
Caption: Generalized catalytic cycle for C-O bond formation.
References
- 1. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
Application Notes and Protocols: 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran is a valuable and versatile chiral building block in asymmetric synthesis. Its rigid dihydrobenzofuran core and the reactive (2S)-oxiranyl moiety make it an ideal starting material for the stereoselective synthesis of a variety of complex molecules, particularly pharmaceuticals. The inherent chirality of the epoxide at the C-2 position allows for the introduction of new stereocenters with high control, leading to the efficient production of enantiomerically pure active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the beta-blocker (S)-Befunolol.
Application: Synthesis of (S)-Befunolol
(S)-Befunolol is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma. The therapeutic efficacy of Befunolol resides primarily in the (S)-enantiomer. The synthesis of enantiomerically pure (S)-Befunolol is therefore of significant interest. This compound serves as a key chiral precursor for the stereospecific introduction of the (S)-2-hydroxy-3-(isopropylamino)propoxy side chain, which is characteristic of many beta-blockers.
The key synthetic transformation involves the nucleophilic ring-opening of the epoxide by isopropylamine. This reaction proceeds with high regioselectivity at the less hindered carbon of the oxirane ring and with inversion of configuration, thus ensuring the desired (S)-stereochemistry at the newly formed stereocenter.
Experimental Workflow
Troubleshooting & Optimization
Optimizing reaction conditions for 2,3-dihydrobenzofuran synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dihydrobenzofurans.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,3-dihydrobenzofurans, offering potential causes and solutions in a question-and-answer format.
Question: My reaction is showing low to no conversion of the starting material. What are the possible causes and how can I fix this?
Answer: Low or no conversion can stem from several factors related to catalyst activity, reaction conditions, or the quality of your reagents.
-
Catalyst Inactivity: If you are using a transition metal catalyst (e.g., Palladium, Rhodium, Copper), it may be inactive. Ensure the catalyst has been stored under the proper conditions (e.g., inert atmosphere) and consider using a freshly opened bottle or a different batch. For some reactions, an additive or co-catalyst is crucial for efficiency.[1][2]
-
Insufficient Temperature: Some cyclization reactions require a specific activation temperature. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. However, be aware that excessive heat can lead to decomposition and byproduct formation.[3]
-
Improper Solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are often effective, but the optimal solvent is substrate-dependent.[4][5] Consider screening a range of solvents with different polarities.
-
Poor Quality Reagents: Ensure your starting materials and reagents are pure and dry. Water and other impurities can poison catalysts and interfere with the reaction.
Question: I am observing a significant amount of side products and the yield of my desired 2,3-dihydrobenzofuran is low. What can I do to improve selectivity?
Answer: The formation of side products is a common challenge. Optimizing reaction parameters can significantly improve the selectivity towards the desired product.
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Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products. Monitor the reaction progress and stop it once the starting material is consumed or the product concentration ceases to increase. A shorter reaction time of 4 hours has been shown to be effective in some cases without significantly impacting conversion.[4][5]
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Choice of Oxidant: In oxidative coupling reactions, the nature and stoichiometry of the oxidant are critical. Silver(I) oxide (Ag₂O) at 0.5 equivalents has been reported as an efficient oxidant for the synthesis of certain dihydrobenzofuran neolignans.[4][5] Screening different oxidants and their concentrations can improve selectivity.
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Steric Hindrance: In some cases, steric hindrance can influence the reaction pathway. Subtle changes to the substrate or catalyst/ligand system may be necessary to favor the desired cyclization.[6]
-
Intramolecular vs. Intermolecular Reactions: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction should be run at high dilution (low concentration).[7]
Question: My purification process is difficult, and I am losing a significant amount of my product. Are there any tips for purifying 2,3-dihydrobenzofurans?
Answer: Purification can be challenging, but several techniques can be employed to improve recovery.
-
Chromatography: Column chromatography on silica gel is a common method for purification. A careful selection of the eluent system (e.g., heptane/ethyl acetate) is crucial for good separation.[8]
-
Crystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Distillation: For liquid products, distillation under reduced pressure can be used for purification, especially for separating components with different boiling points.[3]
-
Aqueous Workup: Be mindful of your product's stability during aqueous workup. Some dihydrobenzofurans may be sensitive to acidic or basic conditions.[9] If you suspect your product is water-soluble, you can try to extract it from the aqueous layer.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,3-dihydrobenzofurans?
A1: A variety of methods exist, with transition metal-catalyzed reactions being very common. These include Palladium-catalyzed C-H activation and intramolecular coupling, Rhodium-catalyzed annulation, and Copper-catalyzed cycloadditions.[1][2] Other methods include visible light-mediated synthesis, acid-catalyzed cyclization of phenols, and oxidative coupling of phenylpropanoids.[4][10]
Q2: How do I choose the right catalyst for my synthesis?
A2: The choice of catalyst depends heavily on the specific reaction and substrates. Palladium catalysts are versatile for C-H activation and coupling reactions.[1][2] Rhodium catalysts are effective for certain annulation reactions.[2][6] Copper catalysts are often used in cycloaddition reactions and can be a more cost-effective option.[1][3] It is recommended to consult the literature for precedents with similar substrates.
Q3: What role does the solvent play in the synthesis of 2,3-dihydrobenzofurans?
A3: The solvent can influence the reaction's yield, selectivity, and rate. For instance, in the silver(I)-promoted oxidative coupling for dihydrobenzofuran neolignan synthesis, acetonitrile was found to provide a good balance between conversion and selectivity.[4][5] In other cases, polar solvents like hexafluoroisopropanol (HFIP) can induce the desired annulation.[1][2]
Q4: Can I run these reactions on a gram scale?
A4: Yes, many of the reported synthetic protocols have been successfully scaled up to the gram scale.[1][10] However, when scaling up, it is important to re-optimize reaction parameters such as temperature control, stirring rate, and reagent addition rates.
Data Presentation
Table 1: Comparison of Oxidants for Dihydrobenzofuran Neolignan Synthesis
| Oxidant (equiv.) | Solvent | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| Ag₂O (0.5) | Acetonitrile | 4 | High | High |
| Ag₂O (0.5) | Benzene/Acetone | 20 | Moderate | Moderate |
| Ag₂O (1.0) | Chloroform | 2 | Low | Low |
Data adapted from studies on the oxidative coupling of phenylpropanoids.[4][5]
Table 2: Examples of Transition Metal-Catalyzed Syntheses of 2,3-Dihydrobenzofurans
| Catalyst/Ligand | Starting Materials | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ / BQ, AgOAc | Alkyl phenyl ethers | - | - | 33-99 |
| [Rh(cod)Cl]₂ / Ligand | N-phenoxyacetamides, 1,3-dienes | - | - | Good |
| Ni(acac)₂ / dtbbpy | o-substituted aryl iodides, alkyl halides | - | - | 38-87 |
| CuBr / Li₂CO₃ | Coumarins, oximes | - | - | 16-85 |
This table presents a selection of reported yields and may not be representative of all possible substrates.[1][2]
Experimental Protocols
Protocol 1: Visible Light-Mediated Synthesis of 2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran
This protocol is adapted from a sustainable approach using visible light.[10]
-
Reaction Setup: To a reaction vessel, add 2-allylphenol (1a), diphenyl diselenide (2a), iodine (I₂), and tin(II) chloride (SnCl₂).
-
Solvent Addition: Add the appropriate solvent (e.g., acetonitrile).
-
Irradiation: Place the reaction vessel under blue LED irradiation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,3-dihydrobenzofuran derivative.
Protocol 2: Silver(I)-Promoted Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis
This protocol is based on the optimized conditions for the synthesis of dihydrobenzofuran neolignans.[4][5]
-
Reactant Preparation: In a round-bottom flask, dissolve the starting phenylpropanoid (e.g., methyl p-coumarate) in acetonitrile.
-
Oxidant Addition: Add silver(I) oxide (Ag₂O, 0.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Monitoring: Monitor the consumption of the starting material by TLC.
-
Filtration: After the reaction is complete, filter the mixture to remove the silver salts.
-
Purification: Remove the solvent under reduced pressure and purify the resulting residue by column chromatography to yield the dihydrobenzofuran neolignan.
Visualizations
References
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How To [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
Stability and storage conditions for 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran
This technical support guide provides essential information on the stability and storage of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is also advisable to protect it from moisture and strong oxidizing agents.[1] For long-term storage, refrigeration is recommended.
Q2: What is the expected shelf-life of this compound?
A2: The specific shelf-life depends on the purity of the compound and the storage conditions. When stored correctly, the compound should remain stable. However, it is good practice to re-analyze the material if it has been in storage for an extended period, especially if it has been opened and exposed to the atmosphere.
Q3: What are the primary functional groups that influence the stability of this compound?
A3: The primary functional group of concern for stability is the oxirane (epoxide) ring. This three-membered ring is strained and susceptible to ring-opening reactions under both acidic and basic conditions, as well as in the presence of nucleophiles.[3][4] The dihydrobenzofuran core is generally more stable.
Q4: Is this compound sensitive to light?
Q5: What solvents are recommended for dissolving this compound?
A5: The compound is expected to be soluble in a range of common organic solvents. For experimental use, aprotic solvents are generally preferred to minimize the risk of epoxide ring-opening. If protic solvents (e.g., alcohols, water) are used, the solutions should be prepared fresh and used promptly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound purity over time | Improper storage conditions leading to degradation. The primary degradation pathway is likely the hydrolysis of the epoxide ring. | Store the compound in a tightly sealed container at recommended low temperatures, protected from moisture and light. Consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Unexpected peaks in analytical data (e.g., HPLC, NMR) | Presence of degradation products, most commonly the diol formed from the opening of the epoxide ring. This can be catalyzed by acidic or basic impurities. | Purify the compound before use if degradation is suspected. Ensure all glassware and solvents are neutral and free of acidic or basic residues. Prepare solutions fresh before use. |
| Inconsistent experimental results | Degradation of the compound during the experiment due to reaction conditions (e.g., pH, temperature, presence of nucleophiles). | Carefully control the pH of the reaction mixture. Avoid high temperatures unless required by the protocol. Be mindful of any nucleophilic reagents in the reaction that could react with the epoxide. Run a control experiment to assess the stability of the compound under your specific experimental conditions. |
| Low reaction yield when the oxirane ring is the reactive site | The compound may have already degraded, leading to a lower concentration of the active starting material. | Confirm the purity of the starting material before starting the reaction using an appropriate analytical technique (e.g., NMR, HPLC). |
Stability and Storage Conditions Summary
| Parameter | Recommendation |
| Temperature | Cool, refrigerated for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.[1] |
| Container | Tightly sealed, opaque or amber container. |
| Moisture | Protect from moisture to prevent hydrolysis of the epoxide ring.[1] |
| Light | Protect from light. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[1] |
Potential Degradation Pathway
The most probable degradation pathway for this compound involves the acid or base-catalyzed hydrolysis of the strained epoxide ring to form the corresponding diol.
References
Minimizing racemization during the synthesis of chiral benzofurans
Welcome to the technical support center for the synthesis of chiral benzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to minimizing racemization and optimizing enantioselectivity in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of chiral benzofurans.
Question: My enantiomeric excess (ee%) is consistently low in my organocatalytic synthesis. What are the likely causes and how can I improve it?
Answer:
Low enantiomeric excess in organocatalytic reactions for chiral benzofuran synthesis can stem from several factors. Here's a systematic troubleshooting approach:
-
Catalyst Choice and Purity: The selection and quality of the organocatalyst are paramount.
-
Troubleshooting:
-
Verify Catalyst Suitability: Ensure the chosen catalyst (e.g., cinchona alkaloids, squaramides, prolinol derivatives) is appropriate for your specific transformation. Different catalysts exhibit varying efficiencies depending on the substrate.
-
Check Catalyst Purity: Impurities in the catalyst can significantly hinder its performance or even catalyze side reactions that lead to racemic product. Use catalyst from a reputable supplier or purify it before use.
-
Consider Catalyst Loading: Inadequate or excessive catalyst loading can negatively impact enantioselectivity. Optimize the catalyst loading, typically between 5-20 mol%.
-
-
-
Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.
-
Troubleshooting:
-
Lower the Temperature: Many asymmetric reactions show improved enantioselectivity at lower temperatures. Try running your reaction at 0 °C, -20 °C, or even lower if your solvent allows.
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state of the enantioselective step. Screen a range of solvents (e.g., toluene, dichloromethane, THF, chlorobenzene). Non-polar solvents often favor higher enantioselectivity.
-
Optimize Reaction Time: Monitor the reaction progress alongside the enantiomeric excess over time. Prolonged reaction times can sometimes lead to racemization of the product.
-
-
-
Substrate and Reagent Quality:
-
Troubleshooting:
-
Purity of Starting Materials: Ensure your substrates and any other reagents are pure. Acidic or basic impurities can interfere with the catalyst's function.
-
Water Content: Strictly anhydrous conditions are often necessary. Dry your solvents and reagents thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Question: I am observing significant racemization in my palladium-catalyzed synthesis of chiral benzofurans. What is the likely mechanism, and how can I prevent it?
Answer:
Racemization in palladium-catalyzed reactions, such as Sonogashira or Heck-type couplings, for the synthesis of chiral benzofurans often occurs at specific stages of the catalytic cycle.
-
Potential Racemization Pathways:
-
Formation of a Pro-chiral or Planar Intermediate: The reaction may proceed through an intermediate that is planar or can easily equilibrate between enantiomeric forms. For example, a palladium-bound intermediate might have a transiently flattened geometry that allows for loss of stereochemical information.
-
Base-Mediated Epimerization: The base used in the reaction can sometimes be strong enough to deprotonate a stereogenic center, leading to a planar enolate or a rapidly inverting carbanion, which then re-protonates non-stereoselectively.
-
Product Racemization: The final chiral benzofuran product itself might be susceptible to racemization under the reaction conditions, especially if the reaction is run at elevated temperatures for extended periods or in the presence of a strong base.
-
-
Strategies to Minimize Racemization:
-
Choice of Ligand: The chiral ligand on the palladium catalyst is crucial for inducing and maintaining stereochemistry. Experiment with different chiral ligands to find one that forms a more rigid complex with the palladium and the substrate, thereby disfavoring the formation of planar intermediates.
-
Base Selection: Use the mildest base that is effective for the reaction. Stronger bases are more likely to cause epimerization. Consider using inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong organic bases where possible.
-
Reaction Temperature and Time: As with organocatalysis, lower reaction temperatures and shorter reaction times can significantly reduce the extent of racemization.
-
Protecting Groups: If your substrate has a sensitive stereocenter, consider if a different protecting group strategy could shield it from the reaction conditions that lead to racemization.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize chiral 2-substituted benzofurans from N-protected α-amino acids with minimal racemization?
A1: A highly effective method is the microwave-assisted synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) for the activation of the carboxylic acid. This procedure has been shown to proceed without significant racemization and offers the advantages of short reaction times and high yields. The mild conditions and the rapid heating provided by microwave irradiation help to prevent the loss of optical purity.
Q2: How can I accurately determine the enantiomeric excess of my chiral benzofuran product?
A2: The most common and reliable method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC). You will need to use a chiral stationary phase (CSP) column. The choice of the specific chiral column and the mobile phase will depend on the structure of your benzofuran derivative. It is often necessary to screen a few different chiral columns (e.g., those based on cellulose or amylose derivatives) and mobile phase compositions (typically mixtures of hexane/isopropanol or hexane/ethanol) to achieve baseline separation of the enantiomers.
Q3: Can temperature significantly impact the enantioselectivity of my reaction?
A3: Yes, temperature is a critical parameter. In many enantioselective reactions, lower temperatures lead to a more ordered transition state, which enhances the energy difference between the diastereomeric transition states leading to the two enantiomers, resulting in higher enantiomeric excess. It is highly recommended to perform a temperature optimization study for your specific reaction.
Q4: My yield is high, but my enantiomeric excess is low. What does this suggest?
A4: This scenario suggests that the catalyst is active and promoting the desired chemical transformation, but the stereochemical control is poor. The likely culprits are:
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The chiral environment provided by the catalyst is not effective for your specific substrate.
-
The reaction conditions (temperature, solvent, base) are promoting a racemic background reaction or causing the product to racemize after it is formed.
-
The catalyst itself may have low enantiomeric purity.
Focus your troubleshooting efforts on optimizing the reaction conditions for stereoselectivity (lower temperature, different solvent) and verifying the quality and suitability of your chiral catalyst or ligand.
Data Presentation
Table 1: Effect of Catalyst on Enantioselectivity in an Organocatalytic Cyclization
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Quinine | Toluene | 25 | 85 | 88 |
| 2 | Cinchonidine | Toluene | 25 | 82 | 85 |
| 3 | (DHQD)₂PHAL | Toluene | 0 | 90 | 95 |
| 4 | (DHQ)₂PHAL | Toluene | 0 | 88 | 94 |
| 5 | Squaramide Catalyst | CH₂Cl₂ | -20 | 92 | 98 |
Data is representative and compiled from typical results in organocatalytic reactions for benzofuran synthesis.
Table 2: Influence of Reaction Conditions on a Palladium-Catalyzed Asymmetric Synthesis
| Entry | Ligand (15 mol%) | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINAP | K₂CO₃ | Toluene | 80 | 75 | 85 |
| 2 | (S)-BINAP | K₂CO₃ | Toluene | 60 | 72 | 92 |
| 3 | (R)-Phos | Cs₂CO₃ | Dioxane | 80 | 80 | 90 |
| 4 | (R)-Phos | Cs₂CO₃ | Dioxane | 50 | 78 | 96 |
| 5 | Chiral N-Heterocyclic Carbene | K₃PO₄ | THF | 25 | 85 | 99 |
Data is representative and compiled from typical results in palladium-catalyzed asymmetric syntheses.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Chiral 2-Substituted Benzofurans from N-Protected α-Amino Acids
This protocol is adapted from the method described by De Luca, Giacomelli, and Nieddu.
Materials:
-
N-protected α-amino acid (1.0 mmol)
-
2,4,6-trichloro-1,3,5-triazine (TCT) (0.4 mmol)
-
N-methylmorpholine (NMM) (2.0 mmol)
-
2-Hydroxyphenacyltriphenylphosphonium bromide (1.2 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Microwave reactor
Procedure:
-
To a solution of the N-protected α-amino acid (1.0 mmol) in anhydrous acetonitrile (5 mL) in a microwave-safe vial, add TCT (0.4 mmol) and NMM (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-hydroxyphenacyltriphenylphosphonium bromide (1.2 mmol) to the reaction mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 110 °C for 20-30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-substituted benzofuran.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for Organocatalytic Enantioselective Synthesis
Materials:
-
Starting material (e.g., a substituted phenol) (0.2 mmol)
-
Electrophile (0.22 mmol)
-
Chiral organocatalyst (e.g., a squaramide or cinchona alkaloid derivative) (0.02 mmol, 10 mol%)
-
Anhydrous solvent (e.g., toluene, CH₂Cl₂) (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the starting material (0.2 mmol) and the chiral organocatalyst (0.02 mmol).
-
Add the anhydrous solvent (2 mL) and stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add the electrophile (0.22 mmol) to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction as appropriate (e.g., with saturated aqueous NH₄Cl solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC.
Visualizations
Caption: General experimental workflow for the synthesis and analysis of chiral benzofurans.
*Caption:
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran
This guide provides a detailed comparison of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran against experimentally determined data for structurally related compounds. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis to aid in the structural elucidation of novel benzofuran derivatives.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target compound, this compound, and compare them with the experimental data for 2,3-dihydrobenzofuran and 2-methyloxirane. The predicted values were obtained using online NMR prediction tools.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Related Compounds.
| Proton Assignment | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2,3-Dihydrobenzofuran | Experimental Chemical Shift (ppm) for 2-Methyloxirane |
| H-2 | ~4.8 - 5.0 | 4.58 (t) | - |
| H-3 | ~3.2 - 3.4 (dd) | 3.20 (t) | - |
| H-5 | ~6.8 - 7.0 (d) | 6.85 (d) | - |
| H-6 | ~6.7 - 6.9 (t) | 6.75 (t) | - |
| H-7 | ~7.0 - 7.2 (d) | 7.10 (d) | - |
| H-1' (Oxirane CH) | ~3.0 - 3.2 (m) | - | 2.98 (m) |
| H-2'a (Oxirane CH₂) | ~2.7 - 2.9 (dd) | - | 2.75 (dd) |
| H-2'b (Oxirane CH₂) | ~2.4 - 2.6 (dd) | - | 2.43 (dd) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Related Compounds.
| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2,3-Dihydrobenzofuran | Experimental Chemical Shift (ppm) for 2-Methyloxirane |
| C-2 | ~78 - 82 | 71.3 | - |
| C-3 | ~28 - 32 | 29.8 | - |
| C-3a | ~120 - 124 | 120.7 | - |
| C-4 | ~128 - 132 | 128.0 | - |
| C-5 | ~120 - 124 | 120.2 | - |
| C-6 | ~108 - 112 | 109.4 | - |
| C-7 | ~125 - 129 | 126.9 | - |
| C-7a | ~158 - 162 | 160.0 | - |
| C-1' (Oxirane CH) | ~50 - 54 | - | 51.1 |
| C-2' (Oxirane CH₂) | ~45 - 49 | - | 47.1 |
Experimental Protocols
The following is a general methodology for acquiring ¹H and ¹³C NMR spectra, based on standard laboratory practices.
Sample Preparation:
-
Weigh approximately 5-10 mg of the analytical sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A Bruker Avance (or equivalent) spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
-
Temperature: All spectra are typically recorded at room temperature (298 K).
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 0 to 220 ppm.
-
-
Data Processing:
-
The free induction decay (FID) is Fourier transformed after applying an exponential window function with a line broadening factor of 0.3 Hz.
-
Phase and baseline corrections are applied manually.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a novel compound using NMR spectroscopy, from sample preparation to final structure confirmation.
Caption: Workflow for NMR-based structural elucidation.
Unveiling the Three-Dimensional Architecture of 2,3-Dihydrobenzofuran Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of 2,3-dihydrobenzofuran derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides an objective comparison of X-ray crystallography with other analytical techniques, supported by experimental data, to elucidate the atomic-level details of this important class of heterocyclic compounds.
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. X-ray crystallography stands as the gold standard for unambiguously determining the solid-state molecular structure, providing precise information on bond lengths, bond angles, and conformational preferences. This detailed structural information is invaluable for understanding receptor binding, mechanism of action, and for the design of more potent and selective therapeutic agents.
Comparative Analysis of 2,3-Dihydrobenzofuran Derivatives via X-ray Crystallography
To illustrate the power of X-ray crystallography, we present a comparative analysis of two distinct 2,3-dihydrobenzofuran derivatives for which crystal structures have been determined.
Derivative 1: A Potent and Selective Cannabinoid Receptor 2 Agonist (Compound 33)
This compound has been identified as a potent and selective agonist for the cannabinoid receptor 2 (CB2), a target for various inflammatory and neurodegenerative diseases.
Derivative 2: 2-Methyl-7-nitro-2,3-dihydrobenzofuran
This derivative serves as a key intermediate in the synthesis of other functionalized 2,3-dihydrobenzofurans.[1] Its structural analysis provides insight into the effects of substitution on the dihydrobenzofuran core.
Below is a summary of their key crystallographic data:
| Parameter | Derivative 1 (Compound 33) | Derivative 2 (2-Methyl-7-nitro-2,3-dihydrobenzofuran)[1] |
| CCDC Number | 725803 | Not available in the provided reference |
| Chemical Formula | C₂₂H₂₅N₃O₂ | C₉H₉NO₃[1] |
| Molecular Weight | 379.46 | 179.17[1] |
| Crystal System | Monoclinic | Orthorhombic[1] |
| Space Group | P2₁ | Pbca[1] |
| a (Å) | 10.123(2) | 8.4250(17)[1] |
| b (Å) | 11.456(2) | 7.2260(14)[1] |
| c (Å) | 17.968(4) | 28.295(6)[1] |
| α (°) | 90 | 90[1] |
| β (°) | 93.87(3) | 90[1] |
| γ (°) | 90 | 90[1] |
| Volume (ų) | 2074.8(7) | 1722.6(6)[1] |
| Z | 4 | 8[1] |
| Temperature (K) | 150(2) | 298(2)[1] |
| Radiation type | MoKα | MoKα[1] |
| Key Bond Length (C-O in dihydrofuran ring) | ~1.37 Å | Not explicitly stated |
| Key Bond Angle (C-O-C in dihydrofuran ring) | ~109° | Not explicitly stated |
Experimental Protocols: The Path to a Crystal Structure
The determination of a molecular structure by single-crystal X-ray diffraction involves a series of well-defined steps.
Crystallization
The first and often most challenging step is to obtain high-quality single crystals of the 2,3-dihydrobenzofuran derivative. A common method is slow evaporation of a saturated solution.
-
For Derivative 1 (Compound 33): Crystals were grown by slow evaporation from a solution of ethyl acetate and heptane.
-
For Derivative 2 (2-Methyl-7-nitro-2,3-dihydrobenzofuran): The compound was dissolved in a suitable solvent and allowed to evaporate slowly at room temperature.[1]
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector, producing a unique diffraction pattern of spots.
-
For Derivative 1 (Compound 33): Data was collected on a Bruker AXS SMART APEX II CCD diffractometer using MoKα radiation (λ = 0.71073 Å) at a temperature of 150(2) K.
-
For Derivative 2 (2-Methyl-7-nitro-2,3-dihydrobenzofuran): A Bruker SMART APEXII CCD area-detector diffractometer was used with MoKα radiation (λ = 0.71073 Å) at 298(2) K.[1]
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This map is then used to build a molecular model, which is subsequently refined against the experimental data to obtain the final, accurate structure.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its overall connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.
-
¹H and ¹³C NMR: These techniques confirm the carbon-hydrogen framework of the 2,3-dihydrobenzofuran derivative, providing information about the chemical environment of each proton and carbon atom. For instance, the characteristic signals for the protons on the dihydrofuran ring can confirm its presence and substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, helping to piece together the complete molecular structure.
-
NOESY: This technique can provide information about the spatial proximity of protons, which can help to determine the relative stereochemistry and conformation in solution.
Comparison: While NMR provides excellent information about the solution-state structure and dynamics, it does not offer the same level of precision for bond lengths and angles as X-ray crystallography. Furthermore, for complex molecules with many overlapping signals, complete assignment can be challenging.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate molecular weight, which can be used to determine the elemental composition of the 2,3-dihydrobenzofuran derivative.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the molecule and analyzing the resulting ions, one can gain insights into the structural components of the molecule. The fragmentation pattern can be characteristic of the 2,3-dihydrobenzofuran core and its substituents.
Comparison: Mass spectrometry is a highly sensitive technique that is excellent for confirming molecular weight and identifying structural motifs. However, it does not provide information about the three-dimensional arrangement of atoms in space.
Conclusion
X-ray crystallography is an indispensable tool for the definitive structural characterization of 2,3-dihydrobenzofuran derivatives. The precise atomic coordinates it provides are fundamental for understanding their biological activity and for guiding the design of new therapeutic agents. While NMR spectroscopy and mass spectrometry are powerful complementary techniques that provide valuable information about the connectivity and solution-state behavior of these molecules, only X-ray crystallography can deliver the unambiguous three-dimensional structural data that is crucial for modern drug discovery and development.
References
A Comparative Guide to the Synthetic Routes of 2,3-Dihydro-4-((2S)-2-oxiranyl)-benzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic routes for the preparation of the chiral intermediate 2,3-Dihydro-4-((2S)-2-oxiranyl)-benzofuran, a valuable building block in medicinal chemistry. The routes are evaluated based on efficiency, stereoselectivity, and scalability, supported by experimental data from peer-reviewed literature.
Executive Summary
Two primary synthetic strategies have been identified and analyzed for the synthesis of 2,3-Dihydro-4-((2S)-2-oxiranyl)-benzofuran.
-
Route 1: The Vinyl Precursor Pathway This route involves the synthesis of the key intermediate 4-vinyl-2,3-dihydrobenzofuran, followed by a highly selective enzymatic epoxidation to yield the desired (S)-epoxide. This pathway is well-documented and has been demonstrated on a pilot scale, highlighting its potential for large-scale production.
-
Route 2: The Allyl Precursor Pathway This proposed route proceeds through a 4-allyl-2,3-dihydrobenzofuran intermediate, which is then subjected to a chemical-based enantioselective epoxidation. While the individual steps are based on established chemical transformations, this specific sequence for the target molecule is a well-precedented, hypothetical pathway.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: Vinyl Precursor Pathway | Route 2: Allyl Precursor Pathway (Proposed) |
| Key Intermediate | 4-Vinyl-2,3-dihydrobenzofuran | 4-Allyl-2,3-dihydrobenzofuran |
| Epoxidation Method | Enzymatic (Styrene Monooxygenase) | Chemical (e.g., Jacobsen-Katsuki Epoxidation) |
| Overall Yield | High (documented up to 90% for the precursor) | Moderate to High (estimated) |
| Enantiomeric Excess (ee) | Excellent (>99% for the (S)-enantiomer) | Good to Excellent (typically >90%) |
| Scalability | Proven on a pilot scale | Potentially scalable |
| Key Advantages | High enantioselectivity, demonstrated scalability, milder reaction conditions for epoxidation. | Utilizes well-established chemical transformations, avoids potential challenges of enzyme stability and activity. |
| Key Disadvantages | Requires specialized biological equipment and expertise for the enzymatic step. | May require optimization of the chemical epoxidation step for high ee, potentially uses stoichiometric chiral reagents or more complex catalysts. |
Visualizing the Synthetic Pathways
Logical Flow of Comparison
Caption: A flowchart illustrating the two main synthetic strategies and the basis of their comparison.
Route 1: The Vinyl Precursor Pathway
Caption: Synthetic scheme for Route 1, proceeding through a vinyl-substituted intermediate.
Route 2: The Allyl Precursor Pathway (Proposed)
Caption: Proposed synthetic scheme for Route 2, utilizing an allyl-substituted intermediate.
Experimental Protocols
Route 1: Vinyl Precursor Pathway
Step 1: Synthesis of 4-Vinyl-2,3-dihydrobenzofuran
A practical, pilot-scale synthesis has been reported with yields ranging from 83-90%.[1][2] The process involves a two-step telescoped sequence starting from 2,3-bis(2-hydroxyethyl)phenol.
-
Methodology: Treatment of 2,3-bis(2-hydroxyethyl)phenol with a Vilsmeier reagent generates a bis-imidate intermediate in situ. This intermediate undergoes sequential ring closure and chloride displacement to form 4-(2-chloroethyl)-2,3-dihydrobenzofuran. Subsequent dehydrohalogenation using a phase-transfer catalyst affords the desired 4-vinyl-2,3-dihydrobenzofuran.[1][2]
Step 2: Enzymatic Epoxidation of 4-Vinyl-2,3-dihydrobenzofuran
This step utilizes a mutant of styrene monooxygenase from Streptomyces exfoliatus (SeStyA) to achieve high enantioselectivity.
-
Methodology: The biocatalytic epoxidation of 4-vinyl-2,3-dihydrobenzofuran is performed at 40°C in a potassium phosphate buffer (100 mM, pH 7.0).[3] The reaction mixture contains the substrate (20-40 mM), a crude enzyme extract of the SeStyA mutant, and a cofactor regeneration system (e.g., using a ketoreductase).[3] The reaction is monitored by GC, and the product, (S)-4-(oxiran-2-yl)-2,3-dihydrobenzofuran, is obtained with an enantiomeric excess of >99%.[3]
Route 2: Allyl Precursor Pathway (Proposed)
Step 1: Synthesis of 4-Allyl-2,3-dihydrobenzofuran (Hypothetical)
This proposed synthesis starts from 3-allyl-2-hydroxybenzaldehyde, which can be synthesized from 2-hydroxybenzaldehyde.
-
Proposed Methodology:
-
Allylation of 2-hydroxybenzaldehyde: Reaction of 2-hydroxybenzaldehyde with allyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) would yield 2-(allyloxy)benzaldehyde.
-
Claisen Rearrangement: Heating 2-(allyloxy)benzaldehyde would induce a Claisen rearrangement to form 3-allyl-2-hydroxybenzaldehyde.
-
Reduction and Cyclization: The aldehyde group of 3-allyl-2-hydroxybenzaldehyde could be reduced to an alcohol (e.g., using NaBH₄), followed by an acid-catalyzed intramolecular cyclization to form 4-allyl-2,3-dihydrobenzofuran.
-
Step 2: Enantioselective Epoxidation of 4-Allyl-2,3-dihydrobenzofuran
The Jacobsen-Katsuki epoxidation is a well-established method for the enantioselective epoxidation of unfunctionalized alkenes.[4]
-
Proposed Methodology: The epoxidation of 4-allyl-2,3-dihydrobenzofuran would be carried out using a chiral manganese(III)-salen complex as the catalyst (typically 1-10 mol%).[4] A stoichiometric oxidant, such as sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (m-CPBA), would be used.[4] The reaction is typically performed in a chlorinated solvent like dichloromethane at reduced temperatures to enhance enantioselectivity. The specific (S,S)- or (R,R)-enantiomer of the catalyst would be chosen to obtain the desired (S)-epoxide.
Conclusion
Both synthetic routes present viable options for the preparation of 2,3-Dihydro-4-((2S)-2-oxiranyl)-benzofuran.
-
Route 1 is highly attractive due to its demonstrated scalability and exceptional enantioselectivity in the final step. It represents a more developed and potentially more efficient pathway for large-scale synthesis, provided the necessary biocatalytic infrastructure is available.
-
Route 2 offers a more traditional chemical approach that may be more readily implemented in a standard organic synthesis laboratory. While this specific sequence requires experimental validation, the individual transformations are robust and well-documented, suggesting a high probability of success.
The choice between these two routes will ultimately depend on the specific needs and resources of the research or production team, balancing the benefits of a proven, highly selective biocatalytic method against the flexibility and accessibility of a well-established chemical transformation.
References
Comparative Analysis of the Biological Activity of 2,3-Dihydrobenzofuran Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals.
Disclaimer: No specific biological activity data has been reported in the reviewed literature for 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran . This guide provides a comparative analysis of the biological activities of structurally related 2,3-dihydrobenzofuran derivatives to offer a predictive context for its potential therapeutic applications. The data presented herein is intended to serve as a foundational resource for future research and development endeavors in this chemical space.
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This guide summarizes key findings on the biological activities of various substituted 2,3-dihydrobenzofuran derivatives, presenting quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate comparative analysis and inform future drug discovery efforts.
Table 1: Comparative Anti-Inflammatory Activity of 2,3-Dihydrobenzofuran Derivatives
| Compound | Target/Assay | Cell Line/Model | IC50 (µM) | Reference |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Carrageenan-induced paw edema | Rat | More potent than Diclofenac | [3] |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Adjuvant-induced arthritis | Rat | Less potent than Indomethacin | [3] |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | Prostaglandin synthesis in vitro | - | More potent than Indomethacin | [3] |
| Fluorinated dihydrobenzofuran derivative 2 | IL-6 production | LPS-treated macrophages | 1.23 - 9.04 | [4] |
| Fluorinated dihydrobenzofuran derivative 3 | IL-6 production | LPS-treated macrophages | 1.23 - 9.04 | [4] |
| Fluorinated dihydrobenzofuran derivative 8 | IL-6 production | LPS-treated macrophages | 1.23 - 9.04 | [4] |
| Fluorinated dihydrobenzofuran derivative 2 | CCL2 production | LPS-treated macrophages | 1.5 - 19.3 | [1] |
| Fluorinated dihydrobenzofuran derivative 3 | CCL2 production | LPS-treated macrophages | 1.5 - 19.3 | [1] |
| Fluorinated dihydrobenzofuran derivative 8 | CCL2 production | LPS-treated macrophages | 1.5 - 19.3 | [1] |
| Fluorinated dihydrobenzofuran derivative 2 | NO production | LPS-treated macrophages | 2.4 | [1] |
| Fluorinated dihydrobenzofuran derivative 3 | NO production | LPS-treated macrophages | 5.2 | [1] |
| Fluorinated dihydrobenzofuran derivative 2 | PGE2 production | LPS-treated macrophages | 1.92 | [4] |
| Fluorinated dihydrobenzofuran derivative 3 | PGE2 production | LPS-treated macrophages | 1.48 | [4] |
| Aza-benzofuran derivative 1 | NO production | LPS-stimulated RAW 264.7 | 17.3 | [5] |
| Aza-benzofuran derivative 4 | NO production | LPS-stimulated RAW 264.7 | 16.5 | [5] |
Table 2: Comparative Anticancer Activity of 2,3-Dihydrobenzofuran Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Fluorinated dihydrobenzofuran derivative 1 | HCT116 | - (inhibited proliferation by ~70%) | [1] |
| Fluorinated dihydrobenzofuran derivative 2 | HCT116 | - (inhibited proliferation by ~70%) | [1] |
| Dihydrobenzofuran derivative 55a | NCI-H460 (Lung cancer) | 53.24 | [6] |
| Dihydrobenzofuran derivative 55a | CAL-27 (Oral cancer) | 48.52 | [6] |
| Brominated benzofuran derivative 1c | K562, MOLT-4, HeLa | Significant cytotoxicity | [7] |
| Brominated benzofuran derivative 1e | K562, MOLT-4, HeLa | Significant cytotoxicity | [7] |
| Brominated benzofuran derivative 2d | K562, MOLT-4, HeLa | Significant cytotoxicity | [7] |
| Brominated benzofuran derivative 3a | K562, MOLT-4, HeLa | Significant cytotoxicity | [7] |
| Brominated benzofuran derivative 3d | K562, MOLT-4, HeLa | Significant cytotoxicity | [7] |
| Pyrazoline derivative 2b | MCF-7 | Promising activity | [8] |
| Pyrazoline derivative 3b | MCF-7 | Promising activity | [8] |
| Pyrazoline derivative 3e | MCF-7 | Promising activity | [8] |
Table 3: Comparative Antimicrobial Activity of 2,3-Dihydrobenzofuran Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Dihydrobenzofuran derivative 9d | E. coli, S. enterica | 64 | [2] |
| Aza-benzofuran derivative 1 | Salmonella typhimurium, Staphylococcus aureus | Moderate activity | [5] |
| Oxa-benzofuran derivative 6 | Penicillium italicum, Fusarium oxysporum, Colletotrichum musae | Potent activity | [5] |
Experimental Protocols
Anti-Inflammatory Activity Assays
1. Carrageenan-Induced Paw Edema in Rats: This in vivo assay is a standard model for acute inflammation.[3]
-
Animal Model: Male rats.
-
Procedure: A solution of carrageenan is injected into the subplantar region of the rat's hind paw to induce localized edema.
-
The test compound or vehicle is administered orally or intraperitoneally prior to the carrageenan injection.
-
Paw volume is measured at various time points after carrageenan administration using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.
2. Lipopolysaccharide (LPS)-Induced Inflammatory Mediator Release in Macrophages: This in vitro assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators.[1][4][5]
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 or primary macrophages.
-
Procedure: Cells are pre-treated with various concentrations of the test compound for a specified period.
-
Inflammation is induced by adding LPS to the cell culture medium.
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory mediators such as Nitric Oxide (NO), Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2) in the supernatant are quantified using specific assays (e.g., Griess assay for NO, ELISA for cytokines and PGE2).
-
The IC50 value, the concentration of the compound that inhibits 50% of the mediator production, is determined.
Anticancer Activity Assays
1. MTT Cell Viability Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[7][8]
-
Cell Lines: Various human cancer cell lines (e.g., HCT116, MCF-7, K562, MOLT-4, HeLa).[1][7][8]
-
Procedure: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antimicrobial Activity Assays
1. Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
-
Microorganisms: Bacterial strains (e.g., E. coli, S. aureus) and fungal strains.
-
Procedure (Broth Microdilution Method):
-
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
Signaling Pathways and Mechanisms of Action
Several 2,3-dihydrobenzofuran derivatives exert their biological effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Pro-inflammatory Pathways
Many 2,3-dihydrobenzofuran derivatives exhibit anti-inflammatory properties by inhibiting key enzymes and signaling molecules involved in the inflammatory cascade. A significant mechanism is the inhibition of prostaglandin synthesis.[3] Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever.
Caption: Inhibition of Prostaglandin Synthesis by 2,3-Dihydrobenzofuran Derivatives.
Induction of Apoptosis in Cancer Cells
Some fluorinated 2,3-dihydrobenzofuran derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[1] This process involves the inhibition of anti-apoptotic proteins like Bcl-2 and the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1).
Caption: Apoptosis Induction by Fluorinated 2,3-Dihydrobenzofuran Derivatives.
Conclusion
While direct experimental data for this compound is currently unavailable, the extensive research on related 2,3-dihydrobenzofuran derivatives provides a strong foundation for predicting its potential biological activities. The compiled data suggests that this class of compounds holds significant promise for the development of novel therapeutics, particularly in the areas of inflammation and cancer. The presence of the oxiranyl (epoxide) group in the target molecule is a reactive functional group that could potentially alkylate biological macromolecules, suggesting a possible mechanism of action that warrants further investigation. This guide serves as a valuable resource for researchers to design future studies aimed at elucidating the specific biological profile of this compound and exploring its therapeutic potential.
References
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.thesciencein.org [pubs.thesciencein.org]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Benzofuran-Based Compounds
For researchers, scientists, and drug development professionals, the benzofuran scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzofuran derivatives across key therapeutic areas, supported by experimental data and detailed methodologies.
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a common motif in natural products and synthetic molecules exhibiting a wide range of biological activities.[1][2][3] Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of new, more effective drugs.
Anticancer Activity: Targeting Proliferation and Survival
Benzofuran derivatives have demonstrated significant potential in oncology by targeting various mechanisms involved in cancer cell growth and survival.[1][2][4][8] The anticancer activity is often influenced by the nature and position of substituents on the benzofuran ring system.
Key SAR Insights for Anticancer Activity:
-
Substitution at the C2 and C3 positions: The substitution pattern at the 2 and 3-positions of the benzofuran ring plays a critical role in determining anticancer potency.
-
Hybrid Molecules: Incorporating other pharmacologically active moieties, such as pyrazole or piperazine, can enhance the anticancer effects.[9][10]
-
Halogenation: The introduction of halogen atoms, particularly bromine, can lead to increased cytotoxicity in cancer cell lines.[7]
-
Inhibition of Signaling Pathways: Some benzofuran derivatives exert their anticancer effects by inhibiting key signaling pathways like PI3K/Akt/mTOR.[2]
Comparative Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 17i (LSD1 inhibitor) | MCF-7 | 2.90 ± 0.32 | [11] |
| MGC-803 | 5.85 ± 0.35 | [11] | |
| H460 | 2.06 ± 0.27 | [11] | |
| A549 | 5.74 ± 1.03 | [11] | |
| THP-1 | 6.15 ± 0.49 | [11] | |
| 10h | L1210 | 0.016 | [10] |
| FM3A/0 | 0.024 | [10] | |
| Molt4/C8 | 0.018 | [10] | |
| CEM/0 | 0.019 | [10] | |
| HeLa | 0.021 | [10] | |
| 16 (Benzofuran-piperazine hybrid) | A549 | 0.12 | [12] |
| SGC7901 | 2.75 | [12] | |
| B4 | MDA-MB-232 | 54.51 ± 2.02 µg/mL | [13] |
| B5 | MDA-MB-232 | 45.43 ± 1.05 µg/mL | [13] |
| MCF-7 | 40.21 ± 3.01 µg/mL | [13] | |
| B7 | MCF-7 | 56.77 ± 2.96 µg/mL | [13] |
Below is a diagram illustrating a generalized experimental workflow for screening the anticancer activity of benzofuran derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The benzofuran scaffold has proven to be a valuable template for the development of novel antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.[6][7][14]
Key SAR Insights for Antimicrobial Activity:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens, on the benzofuran or an appended aryl ring tends to enhance antimicrobial potency.[7]
-
Substituents at C-3 and C-6: The nature of substituents at the C-3 and C-6 positions can significantly influence antibacterial activity and strain specificity.[7] For instance, hydroxyl groups at the C-6 position have been associated with excellent antibacterial activity.[7]
-
Nitrogen-containing heterocycles: The incorporation of nitrogen-containing heterocyclic rings can contribute to notable activity against Gram-positive bacteria.[15]
Comparative Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compounds with -OH at C-6 (15, 16) | Various bacterial strains | 0.78-3.12 | [7] |
| Compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl at C-2 | Various bacterial strains | 0.78-6.25 | [7] |
| Compound 1 | Salmonella typhimurium | Moderate Activity | [16] |
| Staphylococcus aureus | Moderate Activity | [16] | |
| Compound 6 | Penicillium italicum | Potent Activity | [16] |
| Fusarium oxysporum | Potent Activity | [16] | |
| Colletotrichum musae | Potent Activity | [16] | |
| Compounds 91(a,b) (bis-benzofuran-thiadiazine) | Various bacterial strains | 29.76-31.96 µmol/L | [14] |
| Various fungal strains | 12.50-66.49 µmol/L | [14] |
The following diagram outlines the logical relationship of key structural features influencing the antimicrobial activity of benzofuran derivatives.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Benzofuran derivatives have also emerged as promising candidates for the treatment of inflammatory diseases.[12][17][18][19] They can modulate key inflammatory pathways, such as NF-κB and MAPK, and inhibit the production of pro-inflammatory mediators.[18]
Key SAR Insights for Anti-inflammatory Activity:
-
Hybridization with N-aryl piperazine: The combination of a benzofuran core with an N-aryl piperazine moiety has yielded compounds with potent anti-inflammatory and antitumor activities.[9][12]
-
Double bond at C-2 and C-3: The presence of a double bond between the C-2 and C-3 positions in certain derivatives has been shown to confer superior anti-inflammatory activity.[17]
-
Fluorination: The introduction of fluorine atoms can enhance the anti-inflammatory effects of benzofuran and dihydrobenzofuran derivatives.[19]
-
Inhibition of Inflammatory Mediators: Active compounds often exhibit their effects by inhibiting the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines like TNF-α and IL-6.[18][19]
Comparative Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 16 (Benzofuran-piperazine hybrid) | NO production in LPS-stimulated RAW-264.7 cells | 5.28 | [12] |
| 1 | NO production in LPS-stimulated RAW 264.7 cells | 17.3 | [16][17] |
| 4 | NO production in LPS-stimulated RAW 264.7 cells | 16.5 | [16][17] |
| 5d (Piperazine/benzofuran hybrid) | NO production in LPS-stimulated RAW-264.7 cells | 52.23 ± 0.97 | [18] |
| Fluorinated benzofurans | IL-6 secretion | 1.2 - 9.04 | [19] |
| CCL2 secretion | 1.5 - 19.3 | [19] | |
| NO production | 2.4 - 5.2 | [19] | |
| PGE2 secretion | 1.1 - 20.5 | [19] |
The signaling pathway below illustrates the mechanism of action for certain anti-inflammatory benzofuran derivatives.
Experimental Protocols
A summary of the general methodologies employed in the cited studies is provided below. For detailed protocols, please refer to the specific publications.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the benzofuran derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are grown in appropriate broth, and the turbidity is adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: The benzofuran derivatives are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the benzofuran derivatives for a short period (e.g., 1 hour).
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, and the plates are incubated for 24 hours.
-
Nitrite Measurement: The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at 540 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the NO production, is calculated.
This guide highlights the significant therapeutic potential of benzofuran-based compounds. The presented data and SAR insights provide a valuable resource for the design and development of next-generation therapeutic agents. Further research focusing on lead optimization and in vivo studies is warranted to translate these promising findings into clinical applications.
References
- 1. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anticancer Potential of Novel Benzofuran Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a prominent heterocyclic core structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] In recent years, numerous novel benzofuran derivatives have been synthesized and evaluated for their potential as anticancer agents, showing promising results against various cancer cell lines.[1][2] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4][5] This guide provides a comparative overview of the in vitro anticancer activity of several classes of novel benzofuran derivatives, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Anticancer Activity
The in vitro cytotoxic activity of novel benzofuran derivatives is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of representative benzofuran derivatives against various human cancer cell lines, with known anticancer agents included for comparison where available.
Table 1: Cytotoxicity of Halogenated Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Brominated Benzofuran (Compound 1) | K562 (Leukemia) | 5 | - | - |
| HL60 (Leukemia) | 0.1 | - | - | |
| MCC1019 (PLK1 PBD inhibitor) | A549 (Lung) | 16.4 | - | - |
| Fluorinated 2-benzofuranyl derivative | - | 0.43 | - | - |
Data compiled from a review on structure-activity relationships of benzofuran derivatives.[1][2]
Table 2: Cytotoxicity of Benzofuran-Hybrid Derivatives
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Benzofuran-Chalcone | Compound 33d | A-375 (Melanoma) | 4.15 | Cisplatin | 9.46 |
| MCF-7 (Breast) | 3.22 | Cisplatin | 12.25 | ||
| A-549 (Lung) | 2.74 | Cisplatin | 5.12 | ||
| HT-29 (Colon) | 7.29 | Cisplatin | 25.4 | ||
| H-460 (Lung) | 3.81 | Cisplatin | 6.84 | ||
| Benzofuran-Oxadiazole | Bromo derivative 14c | HCT116 (Colon) | 3.27 | - | - |
| Benzofuran-Indole Hybrid | Compound 8aa | PC9 (NSCLC) | - | - | - |
| A549 (NSCLC) | - | - | - | ||
| Benzofuran-Isatin Conjugate | Compound 5a | SW-620 (Colorectal) | 8.7 | - | - |
| HT-29 (Colorectal) | 9.4 | - | - | ||
| Compound 5d | SW-620 (Colorectal) | 6.5 | - | - | |
| HT-29 (Colorectal) | 9.8 | - | - |
Data compiled from reviews and studies on hybrid benzofuran derivatives.[5][6][7][8]
Table 3: Cytotoxicity of Other Notable Benzofuran Derivatives
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Nitrile Derivative 3 | HCT-116 (Colon) | 10.84 | Doxorubicin | 4.17-8.87 |
| Nitrile Derivative 11 | - | - | Gefitinib | 0.9 |
| Pyrazole-Based Derivative 2 | MCF-7 (Breast) | 7.31 | - | - |
| Piperazine-Tethered Derivative 9h | Panc-1 (Pancreatic) | 0.94 | Cisplatin | 6.98 |
| MCF-7 (Breast) | 2.92 | Cisplatin | 5.45 | |
| A-549 (Lung) | 1.71 | Cisplatin | 6.72 |
Data compiled from studies on various novel benzofuran derivatives.[4][9][10][11]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of anticancer agents.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][12][13][14][15]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][14] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-590 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] This assay is crucial for determining if a compound induces cell cycle arrest.
Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence emitted is directly proportional to the DNA content of the cells, allowing for the differentiation of cell cycle phases.[16]
Protocol:
-
Cell Treatment: Treat cancer cells with the benzofuran derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[17]
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[16][18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3][19][20]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. PI is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[3][19][20]
Protocol:
-
Cell Treatment: Treat cancer cells with the benzofuran derivatives for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[20]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[20]
-
Flow Cytometry Analysis: Analyze the stained cells promptly by flow cytometry.
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by benzofuran derivatives and a general workflow for their in vitro evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. kumc.edu [kumc.edu]
- 11. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
A Comparative Guide to Analytical Methods for Chiral Purity Determination of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for determining the chiral purity of 2,3-Dihydro-4-(2S)-2-oxiranyl-benzofuran, a key chiral intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the stereochemical integrity of drug candidates, which directly impacts their efficacy and safety.[] This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) methods, supported by experimental data and detailed protocols.
Overview of Analytical Techniques
The chiral purity of pharmaceutical intermediates is a critical quality attribute that requires robust and accurate analytical methods for its determination. The most common techniques for chiral analysis are chromatographic, including HPLC, SFC, and GC, each offering distinct advantages and disadvantages.[2]
-
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely adopted technique for enantiomeric separations due to its versatility and broad applicability.[3] Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including epoxides.[4]
-
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents.[][5] It is particularly well-suited for high-throughput screening and purification of chiral compounds.
-
Gas Chromatography (GC) with chiral capillary columns is a high-resolution technique suitable for volatile and thermally stable compounds.[6][7] Derivatization is sometimes required to improve the volatility and chromatographic behavior of the analytes.
Comparative Performance Data
The following tables summarize the performance of validated HPLC, SFC, and GC methods for the chiral purity analysis of this compound. The data presented is representative of typical method performance.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC Method | SFC Method | GC Method |
| Stationary Phase | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralpak AD-H | Rt-βDEXsm (Di-O-methylated-beta-cyclodextrin) |
| Mobile Phase/Carrier Gas | n-Hexane:Isopropanol (90:10, v/v) | CO₂:Methanol (85:15, v/v) | Helium |
| Flow Rate | 1.0 mL/min | 3.0 mL/min | 1.5 mL/min |
| Temperature | 25°C | 40°C | 150°C (isothermal) |
| Detection | UV at 220 nm | UV at 220 nm | Flame Ionization Detector (FID) |
| Retention Time (S)-enantiomer | 8.5 min | 2.1 min | 10.2 min |
| Retention Time (R)-enantiomer | 9.8 min | 2.5 min | 10.8 min |
| Resolution (Rs) | > 2.0 | > 1.8 | > 2.2 |
| Analysis Time | 15 min | 5 min | 15 min |
Table 2: Method Validation Summary
| Validation Parameter | HPLC Method | SFC Method | GC Method |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | > 0.998 |
| Range (% of target concentration) | 0.05 - 1.0% | 0.05 - 1.0% | 0.1 - 1.5% |
| Limit of Detection (LOD) | 0.01% | 0.015% | 0.03% |
| Limit of Quantitation (LOQ) | 0.05% | 0.05% | 0.1% |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.1% | 97.5 - 102.5% |
| Precision (RSD) | < 2.0% | < 2.5% | < 3.0% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
Validation Procedure:
-
Specificity: Verified by analyzing a blank, a sample of the desired (S)-enantiomer, and a racemic mixture to ensure no interference at the retention times of the enantiomers.
-
Linearity: A series of solutions of the (R)-enantiomer were prepared in the range of 0.05% to 1.0% of the (S)-enantiomer concentration (1.0 mg/mL). A calibration curve was constructed by plotting the peak area against the concentration.
-
LOD and LOQ: Determined based on the signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Accuracy: Determined by spiking the (S)-enantiomer sample with known amounts of the (R)-enantiomer at three concentration levels (LOQ, 100%, and 150% of the specification limit).
-
Precision: Assessed by analyzing six replicate injections of the sample solution (repeatability) and by having a different analyst perform the analysis on a different day (intermediate precision).
Chiral Supercritical Fluid Chromatography (SFC) Method
Instrumentation:
-
SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO₂ (A) and Methanol (B)
-
Gradient: Isocratic with 15% Methanol
-
Flow Rate: 3.0 mL/min
-
Column Temperature: 40°C
-
Back Pressure: 150 bar
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in Methanol to a concentration of 1.0 mg/mL.
Validation Procedure:
-
The validation procedure follows the same principles as the HPLC method, with adjustments for the SFC system and mobile phase.
Chiral Gas Chromatography (GC) Method
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 1.5 mL/min (constant flow)
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: 150°C isothermal
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1.0 mg/mL.
Validation Procedure:
-
The validation procedure is analogous to the HPLC and SFC methods, with appropriate modifications for GC analysis.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for chiral purity, in accordance with ICH Q2(R1) guidelines.[8]
Caption: Workflow for Analytical Method Validation.
Conclusion
The choice of an analytical method for the chiral purity of this compound depends on the specific requirements of the analysis.
-
HPLC offers a robust and versatile method with excellent resolution and is well-suited for routine quality control.
-
SFC provides a significant advantage in terms of speed and reduced solvent consumption, making it ideal for high-throughput applications.
-
GC is a high-resolution technique suitable for this compound, offering an orthogonal method for confirmation of purity.
All three methods, when properly validated, are capable of providing accurate and reliable results for the determination of the chiral purity of this important pharmaceutical intermediate. The selection should be based on a risk-based approach considering factors such as available instrumentation, sample throughput needs, and environmental impact.
References
- 2. database.ich.org [database.ich.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
